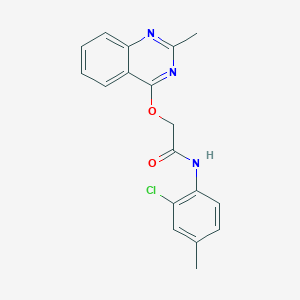

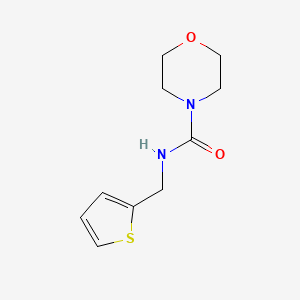

(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate, also known as EF24, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. EF24 belongs to the family of chalcone derivatives and has been studied for its anti-inflammatory, anti-cancer, and neuroprotective effects.

Applications De Recherche Scientifique

Organic Synthesis Applications

Organic synthesis often involves the development of novel methodologies for constructing complex molecules. For example, studies on waste-free synthesis techniques have highlighted the efficiency of rhodium-catalyzed oxidative coupling reactions. These reactions facilitate the creation of condensed heterocyclic compounds, demonstrating the compound's utility in synthesizing isocoumarin derivatives and 4-ethenylcarbazoles under specific conditions, some of which exhibit solid-state fluorescence (Shimizu et al., 2009). This approach underscores the role of (Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate and similar compounds in advancing synthetic methodologies.

Polymer Science and Materials Chemistry

In the domain of polymer science and materials chemistry, the synthesis and copolymerization of fully bio-based benzoxazines have been explored. Research by Wang et al. (2012) successfully synthesized fully bio-based benzoxazine monomers, where the furan moiety of the compound played a crucial role. The study found that these monomers undergo homogeneous copolymerization, enhancing the thermal properties and cross-linking density of the copolymerized resins, indicating the compound's utility in developing new materials with desirable properties (Wang et al., 2012).

Advancements in Catalysis

Catalysis research has also benefited from the use of (Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate derivatives. For instance, studies have explored the catalytic decomposition of vinyldiazomethanes in the presence of furans, leading to the synthesis of oxabicyclo[3.2.1]octa-2,6-diene derivatives. Such compounds are versatile intermediates in organic synthesis, illustrating the catalytic capabilities and potential applications of these derivatives in creating complex molecular structures (Davies et al., 1996).

Propriétés

IUPAC Name |

[(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O6/c1-2-25-15-7-5-14(6-8-15)12-20-21(23)17-10-9-16(13-19(17)28-20)27-22(24)18-4-3-11-26-18/h3-13H,2H2,1H3/b20-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOQNIXMFNTBSI-NDENLUEZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2680084.png)

![(2Z)-6-Butoxy-2-[(2E,4E,6E)-7-(6-butoxy-1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]-1-butylbenzo[cd]indole;tetrafluoroborate](/img/structure/B2680085.png)

![3-hydroxy-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2680089.png)

![(2-Methoxyethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B2680091.png)

![{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B2680097.png)

![8-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]-6-nitrochromen-2-one](/img/structure/B2680102.png)